molecular formula C11H14N2O3 B14810599 3-acetamido-N-methoxy-N-methylbenzamide

3-acetamido-N-methoxy-N-methylbenzamide

Cat. No.: B14810599
M. Wt: 222.24 g/mol
InChI Key: ACDVCOPITUIUSX-UHFFFAOYSA-N
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Description

3-acetamido-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C10H12N2O2. It is a derivative of benzamide, characterized by the presence of an acetamido group, a methoxy group, and a methyl group attached to the benzene ring. This compound is known for its applications in organic synthesis and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-acetamido-N-methoxy-N-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of N-methylbenzamide with methanol in the presence of a catalyst to form N-methoxy-N-methylbenzamide. This intermediate can then be further reacted with acetic anhydride to introduce the acetamido group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-acetamido-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the replacement of functional groups with new nucleophiles.

Scientific Research Applications

3-acetamido-N-methoxy-N-methylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetamido-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. The exact pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    N-methoxy-N-methylbenzamide: A closely related compound with similar structural features but lacking the acetamido group.

    N-methylbenzamide: Another related compound, differing by the absence of both the methoxy and acetamido groups.

Uniqueness

3-acetamido-N-methoxy-N-methylbenzamide is unique due to the presence of the acetamido group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be suitable .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3-acetamido-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C11H14N2O3/c1-8(14)12-10-6-4-5-9(7-10)11(15)13(2)16-3/h4-7H,1-3H3,(H,12,14)

InChI Key

ACDVCOPITUIUSX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)N(C)OC

Origin of Product

United States

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